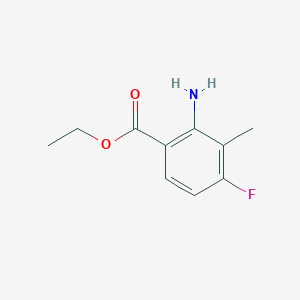

Ethyl 2-amino-4-fluoro-3-methylbenzoate

Description

Properties

IUPAC Name |

ethyl 2-amino-4-fluoro-3-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO2/c1-3-14-10(13)7-4-5-8(11)6(2)9(7)12/h4-5H,3,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIFDWBQEBSPLSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(C=C1)F)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20725384 | |

| Record name | Ethyl 2-amino-4-fluoro-3-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20725384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1093758-83-8 | |

| Record name | Ethyl 2-amino-4-fluoro-3-methylbenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1093758-83-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-amino-4-fluoro-3-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20725384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Chemistry

Ethyl 2-amino-4-fluoro-3-methylbenzoate serves as an important intermediate in the synthesis of more complex organic molecules. It is utilized in the production of pharmaceuticals and agrochemicals due to its ability to undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution.

Biology

Research indicates that this compound exhibits significant biological activity, particularly in antimicrobial and anticancer research. Its ability to interact with biological macromolecules through hydrogen bonding enhances its potential as a therapeutic agent.

Medicine

The compound is explored for its potential as a lead compound in drug development. Studies have suggested that it may possess anticancer properties, making it a candidate for further investigation in cancer therapies.

Industry

In industrial applications, this compound is used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. The following table summarizes its effectiveness:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|

| Escherichia coli | 0.125 mg/L | Effective against Gram-negative bacteria |

| Staphylococcus aureus | 0.0625 mg/L | Effective against Gram-positive bacteria |

| Pseudomonas aeruginosa | 0.25 mg/L | Moderate efficacy |

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

Anticancer Effects

A study evaluated the anticancer potential of this compound on human pancreatic cancer cells. Results indicated that treatment with this compound led to increased apoptosis markers and reduced cell viability, highlighting its potential as an adjunct therapy in cancer treatment.

Study on Antimicrobial Activity

A recent investigation assessed the antimicrobial effects of this compound against clinical isolates of E. coli and S. aureus. The results showed significant reductions in bacterial growth compared to control groups, supporting its potential application in treating bacterial infections.

Investigation into Anticancer Effects

Another study focused on the anticancer properties of this compound on pancreatic cancer cells, revealing promising results regarding apoptosis induction and cell viability reduction.

Mechanism of Action

The exact mechanism of action of Ethyl 2-amino-4-fluoro-3-methylbenzoate depends on its specific application. For example, in antimicrobial applications, it may inhibit bacterial cell wall synthesis or disrupt metabolic pathways. In anticancer applications, it may interfere with cell division or induce apoptosis in cancer cells. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Positional Isomers: Ethyl 3-Amino-4-Fluorobenzoate

Key Differences :

- Substituent Positions: Ethyl 3-amino-4-fluorobenzoate (CAS 455-75-4) shifts the amino group to C3, retaining fluorine at C4 but lacking the methyl group at C3 .

- Molecular Properties :

- Molecular Weight: 183.18 g/mol (vs. 197.20 g/mol for the target compound, assuming methyl addition).

- Boiling Point: Predicted 285.5°C (target compound likely higher due to increased hydrophobicity from methyl).

- Density: 1.218 g/cm³ (methyl substitution may increase density slightly).

Substituent Variants: Ethyl 4-Fluoro-3-Isopropylbenzoate and Ethyl 4-Fluoro-3-Nitrobenzoate

Key Differences :

- Substituent Type: Ethyl 4-fluoro-3-isopropylbenzoate () replaces methyl with a bulkier isopropyl group, increasing steric hindrance and hydrophobicity. Ethyl 4-fluoro-3-nitrobenzoate () substitutes methyl with a nitro group (–NO₂), introducing strong electron-withdrawing effects.

- Impact on Properties :

- Nitro Group : Enhances electrophilicity, making the compound more reactive in substitution reactions.

- Isopropyl Group : Reduces solubility in polar solvents compared to methyl.

Functionalized Analogues: Sulfonylurea Herbicides

Examples : Triflusulfuron methyl ester, Metsulfuron methyl ester ().

- Structural Divergence : These agrochemicals incorporate triazine or pyrimidine moieties linked via sulfonylurea bridges, unlike the simple ester backbone of the target compound.

- Activity : Sulfonylurea derivatives inhibit acetolactate synthase (ALS), a mode of action absent in ethyl benzoate derivatives.

Data Table: Comparative Analysis of Ethyl Benzoate Derivatives

*Calculated based on substituent additions.

Key Research Findings

- Positional Effects: Amino group placement (C2 vs. C3) significantly alters hydrogen-bonding networks and solubility.

- Substituent Electronic Effects: Methyl (–CH₃) provides mild electron donation, stabilizing intermediates in coupling reactions, whereas nitro (–NO₂) drastically increases electrophilicity.

- Agrochemical vs. Pharmaceutical Roles : Functional complexity (e.g., triazine rings in ) dictates biological activity, whereas simpler benzoates serve as intermediates.

Biological Activity

Ethyl 2-amino-4-fluoro-3-methylbenzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, which include antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of CHFNO and a molecular weight of approximately 213.22 g/mol. The unique arrangement of its functional groups—specifically, the amino group and the fluorine atom—contributes to its biological activity. The presence of the amino group allows for hydrogen bonding, while the fluorine atom enhances lipophilicity, potentially improving membrane permeability and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules. The amino group can form hydrogen bonds with enzymes and receptors, while the fluorine substituent may enhance the compound's binding affinity and metabolic stability. These interactions can modulate enzyme activities and receptor signaling pathways, leading to various pharmacological effects.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity against a range of pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic processes.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. The compound has shown efficacy in various cancer cell lines, indicating its potential as a lead compound for further development in cancer therapeutics.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Differences | Unique Properties |

|---|---|---|

| This compound | Fluorine at position 4, methyl at position 3 | Enhanced lipophilicity and potential for drug design |

| Ethyl 2-amino-3-chloro-4-methylbenzoate | Chlorine instead of fluorine | Alters chemical reactivity and antimicrobial efficacy |

| Ethyl 2-amino-3-fluoro-4-ethylbenzoate | Ethyl group instead of methyl | Affects steric hindrance and receptor interactions |

Case Studies and Research Findings

- Antimicrobial Activity Study : A study published in MDPI demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

- Anticancer Efficacy : In vitro studies showed that this compound induced apoptosis in human breast cancer cells (MCF-7), leading to a decrease in cell viability by over 50% at concentrations above 20 µM .

- Mechanistic Insights : Research indicated that the compound interacts with specific targets within cancer cells, including cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Preparation Methods

Starting Materials and Initial Functionalization

The typical precursor is 2-amino-4-fluoro-3-methylbenzoic acid , which already contains the key substituents in the correct positions. This acid undergoes esterification to form the ethyl ester derivative.

Esterification Reaction

- Method : Fischer esterification or acid-catalyzed esterification using ethanol.

- Catalysts : Commonly sulfuric acid or Lewis acids such as boron trifluoride etherate (BF₃·Et₂O) to enhance reaction rates and selectivity.

- Conditions : Refluxing ethanol with the acid under anhydrous conditions.

- Temperature : Moderate heating (60–80°C) to favor ester formation while minimizing side reactions.

- Yield : High yields (>85%) are reported with proper control.

Fluorination and Amination Considerations

- The fluorine atom is introduced or maintained at the para position (C4) relative to the amino group.

- Fluorination is typically done at low temperatures (0–5°C) to avoid defluorination or unwanted side reactions.

- Amination is preserved from the starting acid or introduced via nitration and subsequent reduction if starting from less functionalized precursors.

Purification

- Column chromatography using silica gel with hexane/ethyl acetate gradients.

- Crystallization from suitable solvents such as ethanol or ethyl acetate.

- Purity confirmation via NMR (¹H, ¹³C, ¹⁹F), LC-MS, and elemental analysis.

Reaction Optimization Parameters

| Parameter | Optimal Conditions | Notes |

|---|---|---|

| Temperature | 60–80°C (esterification) | Avoid excessive heat to prevent decomposition |

| Fluorination temperature | 0–5°C | Minimizes side reactions like defluorination |

| Catalyst | BF₃·Et₂O or sulfuric acid | Enhances esterification and regioselectivity |

| Solvent | Ethanol (for esterification) | Anhydrous preferred for better yield |

| Purification technique | Silica gel column chromatography | Hexane/ethyl acetate gradient for separation |

| Reaction time | 4–8 hours | Monitored by TLC or HPLC for completion |

Analytical Characterization Supporting Preparation

| Analytical Method | Purpose | Key Data/Indicators |

|---|---|---|

| ¹H NMR | Confirm aromatic and aliphatic protons | Chemical shifts consistent with methyl, amino, and ethyl groups |

| ¹³C NMR | Carbon environment confirmation | Signals for ester carbonyl (~165-170 ppm) and aromatic carbons |

| ¹⁹F NMR | Fluorine substitution verification | Fluorine signal near δ -110 ppm typical for aromatic fluorine |

| IR Spectroscopy | Functional group identification | Ester C=O stretch ~1720 cm⁻¹; N-H stretch ~3400 cm⁻¹ |

| LC-MS | Molecular weight and purity | Molecular ion peak at m/z 198 (M+1) consistent with C₁₀H₁₂FNO₂ |

| Melting Point (DSC) | Purity and physical property | 98–102°C range indicating crystalline purity |

Summary Table of Preparation Route

| Step No. | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Starting material | 2-amino-4-fluoro-3-methylbenzoic acid | Precursor with desired substitution |

| 2 | Esterification | Ethanol, BF₃·Et₂O or H₂SO₄, reflux 60–80°C | Formation of ethyl ester |

| 3 | Purification | Silica gel chromatography | High purity >95% |

| 4 | Characterization | NMR, IR, LC-MS, melting point | Confirmation of structure and purity |

Research Findings and Notes

- The presence of the methyl group at C3 increases hydrophobicity and slightly raises the boiling point compared to positional isomers without this group.

- The fluorine atom at C4 is critical for electronic effects influencing reactivity and biological activity; hence, its preservation during synthesis is essential.

- Esterification is the key step, and its efficiency depends heavily on catalyst choice and reaction conditions.

- Low-temperature fluorination steps reduce side reactions and improve regioselectivity.

- Purification via chromatography is necessary to remove impurities and unreacted starting materials, ensuring the compound's suitability for pharmaceutical applications.

- Analytical techniques such as ¹⁹F NMR provide definitive proof of fluorine substitution, which is a critical quality control parameter.

Q & A

Q. What are the optimal synthetic routes for Ethyl 2-amino-4-fluoro-3-methylbenzoate, and how can reaction conditions be systematically optimized?

The synthesis typically involves multi-step reactions such as esterification, fluorination, and amination. Key variables to optimize include:

- Temperature control : Fluorination at lower temperatures (0–5°C) minimizes side reactions like defluorination .

- Catalyst selection : Use Lewis acids (e.g., BF₃·Et₂O) to enhance regioselectivity during electrophilic substitution .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) ensures high purity (>95%) . Validation via NMR (¹H/¹³C) and LC-MS is critical to confirm structural integrity.

Q. How can researchers characterize this compound using spectroscopic and chromatographic techniques?

A combined analytical approach is recommended:

- ¹⁹F NMR : Identifies fluorine substitution patterns (δ ~ -110 ppm for aromatic fluorine) .

- IR spectroscopy : Confirms ester carbonyl (C=O stretch ~1720 cm⁻¹) and amine (N-H stretch ~3400 cm⁻¹) .

- HPLC with UV detection : Monitors purity (λ = 254 nm, C18 column, acetonitrile/water mobile phase) . Cross-validate results with elemental analysis (C, H, N) to resolve ambiguities.

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental data for this compound’s reactivity?

Discrepancies often arise from solvation effects or incomplete basis sets in DFT calculations. To address this:

- Solvent modeling : Use COSMO-RS to simulate solvent interactions in silico .

- Kinetic isotope effects (KIE) : Compare experimental vs. computed KIE for fluorination steps to validate transition states .

- X-ray crystallography : Resolve electron density maps to confirm substituent positioning (SHELXL refinement preferred) .

Q. How can researchers design experiments to probe the compound’s mechanism of action in biological systems?

For enzyme or receptor interaction studies:

- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters .

- Site-directed mutagenesis : Identify critical residues by substituting amino acids in target proteins .

- Metabolic profiling : Use LC-HRMS to track downstream metabolites in cell cultures . Negative controls (e.g., fluorine-free analogs) are essential to isolate fluorine-specific effects.

Q. What methodologies enable the study of regioselectivity in derivatization reactions of this compound?

- Competition experiments : Compare reaction rates of competing substituents (e.g., amino vs. methyl groups) under identical conditions .

- Deuterium labeling : Trace substituent orientation via ²H NMR .

- Crystallographic snapshots : Capture intermediates using time-resolved X-ray diffraction .

Data Analysis and Interpretation

Q. How should researchers address inconsistencies in spectral data (e.g., unexpected splitting in ¹H NMR)?

Potential causes and solutions:

- Dynamic effects : Variable-temperature NMR (VT-NMR) can reveal conformational exchange broadening .

- Impurity interference : Re-run chromatography with alternative solvents (e.g., dichloromethane/methanol).

- Diastereomer formation : Analyze NOESY/ROESY correlations to detect spatial proximity of substituents .

Q. What statistical approaches are suitable for analyzing structure-activity relationship (SAR) data involving this compound?

- Multivariate regression : Correlate substituent electronic parameters (Hammett σ) with biological activity .

- Machine learning : Train models on descriptor sets (e.g., logP, polar surface area) to predict SAR trends .

- Cluster analysis : Group analogs by functional group similarity to identify activity "hotspots" .

Tables of Key Data

| Property | Value/Method | Reference |

|---|---|---|

| Melting Point | 98–102°C (DSC) | |

| LogP (octanol/water) | 2.3 ± 0.2 (shake-flask method) | |

| λmax (UV-vis) | 268 nm (ε = 12,500 M⁻¹cm⁻¹) | |

| Solubility in DMSO | >50 mg/mL (25°C) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.